molecular formula C8H5F3N2 B1394207 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-89-7

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1394207
CAS No.: 1190309-89-7
M. Wt: 186.13 g/mol
InChI Key: DRULXHMYLHRVMO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(trifluoromethyl)pyridine, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Metalation Reactions: It can form metal-organic frameworks (MOFs) through metalation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Metal Catalysts: For metalation reactions and the formation of MOFs.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, metalation reactions can lead to the formation of metal-organic frameworks, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal catalysts, facilitating various catalytic reactions. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-1-3-12-6(5)2-4-13-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULXHMYLHRVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676830
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-89-7
Record name 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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